CROTYLPALLADIUM CHLORIDE DIMER

Description

Significance as a Precursor in Organometallic Catalysis

Crotylpalladium chloride dimer serves as a highly effective precatalyst, a stable compound that can be readily converted into the active catalytic species under reaction conditions. nih.gov Its dimeric structure, featuring two palladium atoms bridged by chloride ligands and each coordinated to a crotyl group, provides a reliable and convenient source of palladium(II). acs.org This stability in air and relative ease of handling make it a preferred choice over more sensitive or pyrophoric palladium sources. rsc.org

The significance of crotyl- and other π-allylpalladium complexes lies in their ability to initiate catalytic cycles. organic-chemistry.org The crotyl ligand can be easily displaced or can participate directly in the catalytic process, leading to the formation of the active Pd(0) species required for many cross-coupling reactions. researchgate.net The in situ generation of the active catalyst from the dimer allows for a defined ligand-to-palladium ratio, which can lead to greater catalytic rates and reproducibility compared to systems where the catalyst is formed from separate palladium salts and ligands. rsc.org Furthermore, the nature of the allyl ligand itself, in this case, crotyl, can influence the kinetic barrier to the formation of off-cycle palladium(I) dimers, thereby enhancing the concentration of the active Pd(0) catalyst in the catalytic cycle. nih.gov

A notable method for the synthesis of crotylpalladium chloride dimer involves the reaction of palladium chloride and crotyl chloride in the presence of 1,5-cyclooctadiene, which acts as a catalyst to accelerate the reaction, significantly reducing the reaction time compared to older methods. google.com

Overview of Catalytic Prominence in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The catalytic prowess of crotylpalladium chloride dimer is most evident in its widespread application in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in organic synthesis, enabling the construction of the molecular frameworks of numerous pharmaceuticals, agrochemicals, and advanced materials. acs.org

Carbon-Carbon Bond Formation:

Crotylpalladium chloride dimer is a key player in a variety of palladium-catalyzed cross-coupling reactions that form C-C bonds. These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent. The dimer is frequently employed as a precatalyst in the following named reactions:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. chemie-brunschwig.chnih.gov It is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins. uwindsor.camdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. chemie-brunschwig.chmdpi.com This transformation is highly valuable for creating substituted olefins with excellent stereoselectivity. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chemie-brunschwig.chnih.gov It is a crucial method for the synthesis of substituted alkynes and conjugated enynes, which are important structural motifs in many natural products and functional materials. mdpi.comscirp.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. chemie-brunschwig.chwikipedia.org It is known for its tolerance of a wide range of functional groups. libretexts.orgorganic-chemistry.org

The following tables provide illustrative research findings on the use of crotylpalladium chloride dimer in these C-C bond-forming reactions.

Table 1: Crotylpalladium Chloride Dimer in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Methanol | Room Temp | >90 (with IPr ligand) | uwindsor.ca |

| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₂CO₃ | THF/Methanol | Room Temp | ~40 (with XPhos ligand) | uwindsor.ca |

| Aryl Chlorides | Arylboronic acids | Na₂CO₃ | aq. DMF | Room Temp | Good yields | researchgate.net |

This table presents data synthesized from research articles and is for illustrative purposes.

Table 2: Crotylpalladium Chloride Dimer in Heck Reactions

| Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chlorides | Various Olefins | n-Bu₄N⁺OAc⁻ | - | 80 | High yields | researchgate.net |

| Aryl Halides | Styrene (B11656) | Base | - | - | - | mdpi.comnih.gov |

| Aryl Bromides | Various Olefins | Base | - | - | Good yields | nih.gov |

This table presents generalized findings from reviews and research articles and is for illustrative purposes.

Carbon-Heteroatom Bond Formation:

Beyond C-C bond formation, crotylpalladium chloride dimer also serves as a precatalyst in the formation of carbon-heteroatom bonds, such as carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions, often referred to as Buchwald-Hartwig amination and etherification, are essential for synthesizing anilines, phenols, and their derivatives, which are prevalent in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.govuwindsor.ca

Mechanistic studies have shown that palladium catalysts can facilitate the coupling of amines and alcohols with aryl halides. researchgate.net While specific examples detailing the use of crotylpalladium chloride dimer in these reactions are less commonly reported in general reviews compared to C-C coupling, its role as a versatile palladium precursor suggests its applicability in these transformations as well, often in combination with specialized ligands. For instance, computational and experimental studies on palladium-catalyzed allylic fluorination, a C-F bond-forming reaction, have utilized crotylpalladium chloride dimer as a starting material to investigate the reaction mechanism, highlighting its utility in studying C-heteroatom bond formation. acs.org

Properties

IUPAC Name |

(E)-but-2-ene;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*4-3+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPSAJZWHPLTKH-HYTOEPEZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[CH2-].C/C=C/[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-22-0 | |

| Record name | Bis[(1,2,3-η)-2-buten-1-yl]di-μ-chlorodipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12081-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Crotylpalladium Chloride Dimer

Established Preparative Routes from Palladium(II) Chloride and Crotyl Chloride

Traditional methods for preparing crotylpalladium chloride dimer have historically relied on the direct reaction of palladium(II) chloride with crotyl chloride, often with the aid of additives to facilitate the reaction.

The conventional synthesis of crotylpalladium chloride dimer involves the reaction of palladium(II) chloride with crotyl chloride. A common approach requires a reaction time of approximately 24 hours. google.com This method, while effective, is characterized by its lengthy duration and a more involved work-up procedure. The post-treatment typically involves complex processes such as extraction with solvents like dichloromethane, followed by desolventization to isolate the final product. google.comgoogle.com

In a prominent variation of the conventional method, potassium chloride is utilized as a key additive. google.com Its primary function is to react with palladium(II) chloride to form an ionic state, specifically potassium tetrachloropalladate(II) (K₂PdCl₄). google.comgoogle.comsamaterials.com This ionic complex is then able to complex with crotyl chloride, leading to the formation of the crotylpalladium chloride dimer. google.comgoogle.com This approach, however, still necessitates a lengthy reaction time of around 24 hours and a multi-step purification process involving extraction and desolventization to remove unreacted solid impurities like potassium chloride. google.comgoogle.com A representative example of this method yields the product in approximately 90% yield after stirring for 24 hours at room temperature, followed by extraction with dichloromethane. google.com

Green Chemistry Principles in Dimer Synthesis

The 1,5-cyclooctadiene-mediated synthesis of crotylpalladium chloride dimer aligns with several principles of green chemistry. The dramatic reduction in reaction time from 24 hours to approximately 3 hours leads to significant energy savings. google.com The simplification of the post-treatment process, replacing extraction and desolventization with simple filtration, minimizes the use of additional solvents and reduces waste generation. google.comgoogle.com In this improved process, the solvent can be directly reused for subsequent reactions, further reducing waste. google.com Consequently, this method is considered a more environmentally friendly process as it generates no "three wastes" (waste gas, wastewater, and industrial residue) and is suitable for large-scale industrial production. google.com

Structural and Coordination Chemistry of Crotylpalladium Dimer Complexes

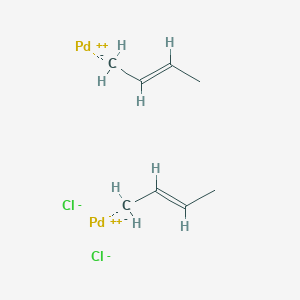

Dimeric Architecture and η³-Allyl Coordination Mode

The fundamental structure of crotylpalladium chloride is a dimer, represented by the formula [(η³-C₄H₇)PdCl]₂. This architecture is analogous to the parent allylpalladium chloride dimer. The molecule is centrosymmetric, featuring two palladium atoms bridged by two chlorine atoms. acs.orgwikipedia.org This creates a nearly square planar coordination environment around each palladium center.

The crotyl group, a substituted allyl ligand, binds to each palladium atom in an η³ (eta-3) or trihapto fashion. chemicalbook.com This means that three adjacent carbon atoms of the crotyl ligand's π-system are coordinated to the metal center. chemicalbook.com The plane containing the three coordinated carbon atoms of the crotyl ligand is tilted at an angle of approximately 111.5° with respect to the plane formed by the palladium and bridging chlorine atoms, a feature established in the closely related allylpalladium chloride dimer. acs.orgwikipedia.org This coordination mode classifies the η³-crotyl group as an LX-type ligand, which functions as a three-electron donor in neutral ligand counting schemes.

Stereochemical Considerations of the Crotyl Ligand within the Palladium Complex

The presence of a methyl group on the allyl backbone of the crotyl ligand introduces significant stereochemical complexity not present in the parent allyl dimer. The substituent on the terminal carbon of the η³-allyl system can exist in one of two diastereomeric forms: syn or anti.

In the syn isomer , the methyl group is directed toward the central carbon atom (C2) of the allyl fragment.

In the anti isomer , the methyl group is directed away from the central carbon atom.

These two forms can be distinguished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), as the protons on the crotyl ligand experience different chemical environments in each isomer. The relative stability of the syn and anti isomers and the dynamics of their interconversion can be influenced by factors such as the solvent, the presence of other ligands, and steric hindrance. chemicalbook.com In many contexts, the syn isomer is thermodynamically more stable. The interconversion between these isomers, often referred to as syn-anti isomerization, is a fundamental dynamic process for these types of complexes.

Ligand Exchange Dynamics and Monomer Formation

In solution, the chloride-bridged dimer exists in equilibrium with monomeric species. This equilibrium is central to its reactivity, as the monomeric form is typically the more reactive species. The cleavage of the chloride bridges is readily accomplished by the introduction of Lewis bases.

The process of the dimer dissociating into two monomeric units is an endothermic process that requires energy to break the Pd-Cl bridging bonds.

[(η³-C₄H₇)PdCl]₂ ⇌ 2 (η³-C₄H₇)PdCl

For the closely related and structurally analogous allylpalladium chloride dimer, the dissociation energy for this process has been determined to be 28 kJ/mol. acs.org This relatively modest energy barrier indicates that a significant concentration of the reactive monomer can be present in solution, particularly upon gentle heating or interaction with coordinating solvents.

| Process | Dissociation Energy (kJ/mol) |

|---|---|

| [(η³-C₃H₅)PdCl]₂ → 2 (η³-C₃H₅)PdCl | 28 |

The dimeric structure is readily cleaved by a wide variety of Lewis bases (:B), such as phosphines or amines, to form stable, monomeric adducts of the type (η³-C₄H₇)PdCl:B. acs.org This reaction involves the breaking of the chloride bridges and the coordination of the Lewis base to the palladium center.

The thermodynamics of this process have been quantified for the parent allylpalladium chloride dimer with pyridine (B92270) (:NC₅H₅). The reaction is exothermic, releasing energy and favoring the formation of the monomeric adduct. acs.org

½ [(η³-C₃H₅)PdCl]₂ + :NC₅H₅ → (η³-C₃H₅)PdCl:NC₅H₅

The enthalpy change (ΔH) for this reaction, which forms one mole of the monomeric product, has been measured to be -30.1 kJ/mol. acs.org This favorable energetic profile explains why crotylpalladium chloride dimer is often used as a precursor for generating catalytically active monomeric palladium species in the presence of donor ligands.

| Reaction | Enthalpy Change (ΔH) (kJ/mol) |

|---|---|

| ½ [(η³-C₃H₅)PdCl]₂ + :NC₅H₅ → (η³-C₃H₅)PdCl:NC₅H₅ | -30.1 |

Cross-Coupling Reactions Catalyzed by Crotylpalladium Chloride Dimer

Crotylpalladium chloride dimer serves as a catalyst in several major cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Negishi couplings. Its utility in synthesizing complex molecules such as those found in liquid crystal materials and optical functional complexes has been noted.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. While crotylpalladium chloride dimer is indicated as a catalyst for this reaction, specific performance data regarding its efficiency with aryl bromides and chlorides is not extensively detailed in readily available scientific literature. Generally, palladium-catalyzed Suzuki-Miyaura couplings are effective for a wide range of aryl halides, with reactivity typically following the trend of I > Br > Cl. The coupling of aryl chlorides is often more challenging and may require more specialized catalytic systems.

Detailed research findings and data tables specifically outlining the performance of crotylpalladium chloride dimer in the Suzuki-Miyaura coupling of various aryl bromides and chlorides are not prominently available in the reviewed literature. The development of catalysts for the coupling of aryl chlorides, in particular, is an area of active research due to the lower cost and wider availability of aryl chlorides compared to bromides and iodides.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Crotylpalladium chloride dimer is identified as a catalyst for Heck reactions. The efficiency of the Heck reaction is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. While aryl bromides and iodides are common substrates, the use of aryl chlorides can be more demanding due to the strength of the C-Cl bond. Specific performance data for crotylpalladium chloride dimer in Heck couplings with a range of aryl halides is not sufficiently available to compile a detailed data table.

The Negishi coupling forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Crotylpalladium chloride dimer has been mentioned as a suitable catalyst for this reaction. Negishi couplings are valued for their broad substrate scope and functional group tolerance. However, specific studies detailing the catalytic performance of crotylpalladium chloride dimer with various aryl halides in Negishi reactions, including yields and reaction conditions, are not widely reported.

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. While palladium catalysis is central to the Stille reaction, specific research detailing the use and efficacy of crotylpalladium chloride dimer as the catalyst for the coupling of aryl halides is not extensively documented in the available literature.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While specific data for the crotylpalladium chloride dimer is limited, a closely related air-stable, monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), has been effectively used in room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. nih.gov

This modified catalyst system demonstrates excellent functional group tolerability and provides high yields. nih.gov For instance, the coupling of various aryl bromides with different alkynes using this precatalyst in dimethyl sulfoxide (DMSO) with 2,2,6,6-tetramethylpiperidine (TMP) as a base afforded yields of up to 97%. nih.gov

Table 1: Sonogashira Coupling of 1-bromo-3,5-dimethoxybenzene with Various Alkynes Catalyzed by [DTBNpP]Pd(crotyl)Cl nih.gov Reaction conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), TMP (1.0 mmol), DMSO (2.5 mL), room temperature, under argon atmosphere.

| Alkyne | Product | Yield (%) |

| 3-Ethynylpyridine | 3-((3,5-Dimethoxyphenyl)ethynyl)pyridine | 95 |

| Phenylacetylene | 1,3-Dimethoxy-5-(phenylethynyl)benzene | 97 |

| 1-Ethynyl-4-fluorobenzene | 1-((4-Fluorophenyl)ethynyl)-3,5-dimethoxybenzene | 96 |

| (4-Ethynylphenyl)(methyl)sulfane | (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)(methyl)sulfane | 94 |

| 3-Ethynyl-N,N-dimethylaniline | 3-((3,5-Dimethoxyphenyl)ethynyl)-N,N-dimethylaniline | 92 |

This methodology was also successfully applied to the synthesis of indoles via a one-pot Sonogashira coupling followed by cyclization. nih.gov

Buchwald-Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. mdpi.com While a broad array of palladium catalysts and ligand systems have been developed for this transformation, the specific application of crotylpalladium chloride dimer as a primary catalyst is not extensively documented in peer-reviewed literature. However, its suitability for Buchwald-Hartwig cross-coupling reactions is noted in commercial chemical supply literature, suggesting potential applications in this area. organic-chemistry.org

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired aryl amine and regenerate the active palladium(0) catalyst. mdpi.com The efficiency and scope of this reaction are highly dependent on the nature of the palladium precursor and the ancillary ligands, which influence the rates of the key steps in the catalytic cycle. wikipedia.org

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Crotylpalladium chloride dimer is cited as a catalyst for several other significant carbon-carbon bond-forming reactions, including the Suzuki-Miyaura, Heck, and Negishi couplings. youtube.com These reactions are fundamental tools for the construction of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction facilitates the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org The catalytic cycle involves oxidative addition of the organic halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond. clockss.org While specific examples detailing the use of crotylpalladium chloride dimer are not abundant in the primary literature, its role as a palladium precursor is plausible, from which the active palladium(0) catalyst can be generated in situ.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. youtube.comnih.gov The mechanism proceeds through oxidative addition of the halide to palladium(0), migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org

Negishi Coupling: This cross-coupling reaction joins an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. clockss.orgnih.gov The Negishi coupling is valued for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. nih.govresearchgate.net The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. researchgate.net

| Reaction Type | Coupling Partners | General Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide/Triflate | Palladium(0) Complex + Base | C(sp²)–C(sp²) |

| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | C(sp²)–C(sp²) |

| Negishi | Organozinc Compound + Organic Halide/Triflate | Palladium(0) or Nickel(0) Complex | C–C |

Allylic Functionalization and Substitution Reactions

Crotylpalladium chloride dimer serves as a key precursor in palladium-catalyzed allylic functionalization and substitution reactions. These transformations are powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds at an allylic position. The dimer itself is a stable source of the active π-allylpalladium intermediate.

A critical aspect of palladium-catalyzed allylic substitution is the control of regioselectivity and stereoselectivity. The outcome of the nucleophilic attack on the π-allylpalladium intermediate is influenced by several factors, including the nature of the ligand, the solvent, the counterion, the leaving group, the nucleophile, and the substituents on the allyl fragment. wikipedia.org

In the case of unsymmetrical allylic substrates, the nucleophile can attack at either of the two termini of the allyl system. The regioselectivity is often governed by a combination of steric and electronic effects. For instance, in reactions catalyzed by a complex generated from [Pd(allyl)Cl]₂ and triphenylphosphine (B44618), nucleophilic attack often occurs at the less hindered position of the π-allyl intermediate, leading to excellent regioselectivity. wikipedia.org The electronic properties of the ligands can also play a decisive role; for example, the presence of a 2-B(pin) group on the allylic substrate can direct the nucleophilic attack to the benzylic position with high selectivity. wikipedia.org

Stereoselectivity in these reactions is also a key consideration, particularly when new stereocenters are formed. The stereochemical outcome is often dependent on whether the nucleophilic attack occurs on the same face (retention) or the opposite face (inversion) of the π-allyl complex relative to the palladium atom. This can be influenced by the choice of ligands and reaction conditions. nih.gov

Palladium-catalyzed allylic fluorination has emerged as a valuable method for the synthesis of allylic fluorides, which are important motifs in pharmaceuticals and agrochemicals. The reaction of fluoride with an allylpalladium intermediate provides a direct route to these compounds.

Computational and experimental studies have provided significant insight into the mechanism of palladium-catalyzed allylic fluorination. The catalytic cycle is proposed to begin with the coordination of a palladium(0) catalyst to an allylic chloride, followed by oxidative addition to form a neutral allylpalladium chloride complex. Halide exchange with a fluoride source, such as silver fluoride (AgF), then generates a neutral allylpalladium fluoride intermediate.

This allylpalladium fluoride is a key intermediate that can serve as both the precursor to the nucleophile and the electrophile. Evidence supports a homobimetallic mechanism where a neutral allylpalladium fluoride acts as the nucleophile, attacking a cationic allylpalladium electrophile (with fluoride as the counterion) to form the C-F bond. The high branched selectivity often observed in these reactions is rationalized through this mechanistic framework. The reaction of crotylpalladium chloride dimer with a suitable fluoride source can generate the corresponding crotyl palladium fluoride intermediate, which then participates in the catalytic cycle.

| Intermediate | Formation | Role in Catalysis |

| Neutral Allylpalladium Chloride | Oxidative addition of allylic chloride to Pd(0) | Precursor to fluoride intermediate |

| Neutral Allylpalladium Fluoride | Halide exchange with a fluoride source | Nucleophile and precursor to electrophile |

| Cationic Allylpalladium | Equilibrium with neutral fluoride complex | Electrophile in C-F bond formation |

Crotylpalladium chloride dimer is also utilized as a catalyst for the allylation of active methylene compounds, such as cyanoacetates. organic-chemistry.org This reaction involves the substitution of an allylic leaving group with a carbanion derived from the cyanoacetate, providing a direct method for the formation of a new carbon-carbon bond.

The reaction typically proceeds via the formation of a π-allylpalladium intermediate from the crotylpalladium chloride dimer. The active methylene compound is deprotonated by a base to form a stabilized carbanion, which then acts as the nucleophile. The nucleophilic attack on the π-allylpalladium complex yields the allylated product. The choice of base and reaction conditions can influence the efficiency and selectivity of the transformation.

Mechanistic Investigations of Crotylpalladium Catalysis

Pre-Catalyst Activation Pathways and Active Species Generation

While the direct reduction of the Pd(II) precatalyst is a primary activation route, the involvement of palladium(I) species introduces alternative pathways. In studies of related allyl systems, it has been proposed that Pd(I) μ-allyl dimers can undergo disproportionation to generate the active catalyst. acs.orgresearchgate.net These Pd(I) dimers, which can be formed under catalytic conditions, are suggested to be activated for catalysis through a disproportionation reaction that yields the monomeric Pd(II) precatalyst, such as Pd(IPr)(η³-crotyl)Cl, and the desired monoligated Pd(0) active species (e.g., IPr–Pd(0)). acs.orgresearchgate.net This pathway represents a mechanism where the Pd(I) dimer is not merely an off-cycle sink but can re-enter a productive catalytic cycle.

A significant pathway that can impede catalytic activity involves the formation of inactive or less reactive palladium(I) dimers. nih.gov This occurs via a comproportionation reaction between the catalytically active monoligated palladium(0) species and the unreacted palladium(II) precatalyst. nih.govresearchgate.net The formation of these Pd(I) dimers effectively sequesters the active catalyst, diminishing the reaction rate. nih.govacs.org

This process is a facile and deleterious side reaction observed directly during catalysis with Pd(II) precatalysts. acs.orgresearchgate.net However, the structure of the allyl ligand plays a crucial role in mitigating this deactivation pathway. Research has shown that introducing steric bulk at the 1-position of the allyl ligand, as is present in the crotyl and cinnamyl precatalysts, results in a larger kinetic barrier to comproportionation compared to the unsubstituted allyl analogue. acs.orgresearchgate.net This increased steric hindrance allows a greater proportion of the active Pd(0) catalyst to enter the productive catalytic cycle before deactivation can occur. acs.orgresearchgate.net

The ancillary ligand (L) complexed to the palladium center, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), is fundamental to the activation process and the subsequent stability and reactivity of the catalytic species. nih.gov For precatalysts of the type (η³-crotyl)Pd(L)Cl, a primary activation mechanism involves the nucleophilic attack of a base, such as an alkoxide, onto the π-crotyl moiety. acs.orgacs.org This attack facilitates the reduction of Pd(II) to Pd(0). acs.org

The steric and electronic properties of the ligand influence this activation. For instance, in a series of Q-Phos-ligated precatalysts, the crotyl-based complex was more easily activated than its allyl or cinnamyl counterparts. acs.org This was attributed to the crotyl group being more sterically accessible for nucleophilic attack compared to the bulkier cinnamyl ligand. acs.org In addition to base-mediated activation, other pathways such as solvent-assisted reduction, particularly in alcoholic solvents, have been identified as viable routes for generating the active Pd(0) species from related allyl-type precatalysts. nih.govacs.org The choice of ligand and reaction conditions ultimately determines the speciation of the palladium catalyst and its performance. nih.gov

Elementary Steps in Catalytic Cycles

Once the active Pd(0) species is generated from the crotylpalladium chloride dimer precatalyst, it enters the catalytic cycle. The fundamental steps of this cycle, primarily oxidative addition, transmetalation, and reductive elimination, govern the formation of the desired cross-coupled product.

Oxidative addition is the first and often rate-determining step of the catalytic cycle, where the substrate (typically an aryl, vinyl, or alkyl halide) reacts with the Pd(0) center. nih.govcsbsju.edu This reaction breaks the carbon-halide bond and forms a new Pd(II) intermediate, increasing the oxidation state and coordination number of the metal. umb.edulibretexts.org The catalytically active species generated from precatalysts like the crotylpalladium dimer is typically a monoligated, 12-electron L₁Pd(0) complex, which is highly reactive in oxidative addition. nih.gov

Two primary mechanisms are considered for the oxidative addition at such palladium centers:

Concerted Mechanism : This pathway involves a three-centered transition state where the palladium atom interacts simultaneously with the carbon and halogen atoms of the substrate. nih.gov This mechanism is common for non-polar bonds and is favored by 12-electron Pd(0) species due to the symmetry of their HOMO orbitals. nih.gov

Sₙ2-type Mechanism : This stepwise pathway is more common for polarized substrates like alkyl halides. libretexts.org It involves a nucleophilic attack by the electron-rich metal center on the less electronegative atom of the substrate, leading to the displacement of the halide anion in a manner analogous to a classical Sₙ2 reaction. libretexts.orguwindsor.ca This mechanism often results in an inversion of stereochemistry at the carbon center. umb.edu

The operative mechanism is influenced by the ligand, substrate, and coordination number of the palladium complex. nih.gov

Halide exchange can be a significant process within palladium-catalyzed reactions. While not a universal step in all cross-coupling cycles, it can influence catalyst speciation and reactivity. Mechanistic studies on related dinuclear Pd(I) systems have provided insight into how such exchanges may occur. nih.gov

A proposed catalytic cycle for halide exchange involves an initial nucleophilic exchange of the bridging halide ligands on a Pd(I) dimer. nih.gov This is followed by the oxidative addition of an aryl halide to the dinuclear palladium center. The subsequent reductive elimination of the product regenerates a Pd(I) dimer, completing the catalytic cycle for the exchange process. nih.gov Furthermore, mechanistic investigations of catalysis involving allyl-based precatalysts have noted that the reaction can proceed via Pd(I) bromide dimer intermediates, indicating that the identity of the halide on the palladium complex is dynamic and can be exchanged during the reaction. acs.org

Nucleophilic Attack Pathways (Inner-sphere vs. Outer-sphere)

The nucleophilic attack on the π-allyl moiety of a crotylpalladium intermediate is a critical step in many palladium-catalyzed reactions and can proceed through two primary mechanisms: inner-sphere and outer-sphere attack. The operative pathway is highly dependent on the nature of the nucleophile.

Outer-Sphere Mechanism: This pathway is generally favored by "soft" carbon nucleophiles, which are characterized by a pKa value greater than 25. In this mechanism, the nucleophile attacks the allyl group from the face opposite to the palladium metal. orgsyn.org This results in a net retention of configuration at the carbon center undergoing substitution, which occurs via a double inversion process (inversion at oxidative addition and inversion at nucleophilic attack). orgsyn.org

Inner-Sphere Mechanism: In contrast, "hard" nucleophiles, including some borderline lithium enolates, tend to follow an inner-sphere pathway. orgsyn.org This mechanism involves the initial coordination of the nucleophile to the palladium center, forming a five-coordinate intermediate. acs.org Following coordination, the nucleophile attacks the allyl group from the same face as the palladium. This migratory insertion step leads to a net inversion of configuration at the carbon center. orgsyn.org Quantum mechanics calculations have suggested that for certain asymmetric allylations, inner-sphere pathways are energetically more favorable than outer-sphere routes. acs.org

The choice between these two pathways is a key determinant of the stereochemical outcome of the reaction.

| Pathway | Nucleophile Type | Site of Attack | Stereochemical Outcome |

| Outer-Sphere | "Soft" Nucleophiles | Face opposite to palladium | Net Retention |

| Inner-Sphere | "Hard" Nucleophiles | Same face as palladium | Net Inversion |

Reductive Elimination Steps

Reductive elimination is the final, product-forming step in many catalytic cycles involving crotylpalladium chloride dimer. In this elementary step, two cisoidal ligands on the palladium center couple, forming a new covalent bond and reducing the oxidation state of the palladium, typically from Pd(II) to Pd(0). wikipedia.org The Pd(0) species is then ready to re-enter the catalytic cycle.

Several factors influence the rate and feasibility of reductive elimination:

Coordination Number: Reductive elimination is generally faster from three- or five-coordinate complexes compared to four- or six-coordinate ones. wikipedia.org For square planar Pd(II) complexes, a common geometry for these intermediates, the process can occur from the four-coordinate species or, more rapidly, from a three-coordinate intermediate formed after ligand dissociation. umb.edu

Ligand Geometry: The ligands targeted for elimination must be cis to one another. If they are in a trans configuration, a trans-to-cis isomerization must precede the reductive elimination step. umb.edu

Electronic Effects: The electronic properties of the ligands play a significant role. For instance, in the reductive elimination of arylnitriles from related arylpalladium cyanide complexes, aryl groups with electron-donating substituents accelerate the reaction. nih.gov This is contrary to the trend observed in reductive eliminations forming C-O, C-N, or C-S bonds.

Steric Hindrance: Increased steric bulk at the palladium center or on the participating ligands can also promote reductive elimination by relieving steric strain in the transition state. rsc.org

For inner-sphere nucleophilic attacks, the migratory insertion of the nucleophile is directly followed by reductive elimination to release the final product. orgsyn.org

Intermediates and Transition State Analysis

The catalytic cycle is characterized by the formation of several key intermediates that dictate the reaction's progress and selectivity.

Neutral Allylpalladium Halide Intermediates

The dimeric crotylpalladium chloride, [(η³-C₄H₇)PdCl]₂, can react with Lewis bases and nucleophiles. The presence of chloride ions is crucial as it can lead to the formation of neutral η¹-allyl palladium(II) chloride complexes. researchgate.net These neutral species are often in equilibrium with their cationic counterparts and can significantly influence the reaction mechanism. For example, in palladium-catalyzed fluorination, a neutral allylpalladium fluoride intermediate has been identified as a key player, acting as the nucleophilic component in the bond-forming step. acs.org

Cationic Allylpalladium Complexes

In the absence of strongly coordinating anions or in the presence of halide abstractors, cationic (η³-allyl)palladium(II) complexes are formed. researchgate.net These species are generally more electrophilic than their neutral counterparts and are highly susceptible to nucleophilic attack. The counterion associated with the cationic complex can influence its reactivity and stability. Computational studies have shown that in certain C-F bond-forming reactions, a cationic allylpalladium complex acts as the electrophile, which is attacked by a neutral allylpalladium fluoride species. acs.org

Homobimetallic Mechanisms in Carbon-X Bond Formation

While many palladium-catalyzed reactions are understood through monometallic mechanisms, evidence supports the involvement of bimetallic species, particularly in carbon-heteroatom bond formation. A notable example is the palladium-catalyzed fluorination of allylic chlorides. acs.org Mechanistic studies, combining computational and experimental data, have proposed a homobimetallic mechanism. In this pathway, two allylpalladium intermediates are involved: a neutral allylpalladium fluoride (the nucleophile) attacks a cationic allylpalladium complex (the electrophile). This reaction proceeds through a homobimetallic transition state to form the C-F bond and a Pd(0) complex, which regenerates the catalyst. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The cleavage of the chloride bridges in the dimer by Lewis bases is a key initial step. The thermodynamics of this process have been studied for the parent allylpalladium chloride dimer. The dissociation of the dimer into two monomeric (η³-C₃H₅)PdCl units has a dissociation energy of 28 kJ/mol. wikipedia.org The subsequent reaction with a Lewis base like pyridine (B92270) is exothermic, with an enthalpy change (ΔH) of -30.1 kJ/mol. wikipedia.org

Kinetic studies on reductive elimination steps have revealed important electronic effects. For the reductive elimination of nitriles from arylpalladium(II) cyanide complexes, a Hammett analysis showed a negative ρ value, indicating that electron-donating groups on the aryl ring accelerate the reaction. This suggests a transition state with a buildup of positive charge at the palladium center. nih.gov

Influence of Ligand Design and Modification on Catalytic Performance

Role of Phosphine (B1218219) Ligands (e.g., TPPTS, NHC ligands)

Phosphine ligands and N-heterocyclic carbenes (NHCs) are two of the most significant classes of ligands in palladium catalysis. Their electronic and steric properties can be finely tuned to optimize the performance of catalysts derived from crotylpalladium chloride dimer for specific applications.

The water-soluble phosphine ligand, tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TPPTS), has been instrumental in the development of aqueous-phase catalysis utilizing palladium complexes. nih.gov The sulfonate groups impart high water solubility to the resulting palladium complexes, allowing for the separation of the catalyst from organic products by simple phase separation. nih.gov This facilitates catalyst recycling, a key principle of green chemistry. While initially explored in rhodium-catalyzed hydroformylation, TPPTS has also been employed in palladium-catalyzed reactions. nih.gov For instance, palladium(0)-TPPTS complexes have been utilized in the telomerization of butadiene. nih.gov

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis. researchgate.net They are known for their strong σ-donating ability, which forms a robust bond with the palladium center, leading to highly stable and active catalysts. researchgate.net This strong donation enhances the electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. researchgate.net The steric bulk of NHC ligands can also be systematically varied to influence reaction rates and selectivities. libretexts.org

The following table summarizes the key features of TPPTS and NHC ligands in the context of palladium catalysis.

| Ligand Type | Key Features | Impact on Catalysis |

| TPPTS | High water solubility due to sulfonate groups. | Enables aqueous biphasic catalysis, facilitating catalyst recovery and reuse. |

| NHC Ligands | Strong σ-donating ability, forming stable M-C bonds. Tunable steric bulk. | Leads to highly stable and active catalysts. Steric hindrance can promote reductive elimination. |

Steric and Electronic Effects of Ligand Substituents

The substituents on phosphine ligands exert significant steric and electronic effects that directly impact the catalytic activity of palladium complexes. rsc.orgnih.gov Steric effects arise from the physical size of the substituents, while electronic effects relate to their electron-donating or electron-withdrawing nature. rsc.org

Steric effects are often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. rsc.org Larger cone angles, indicative of bulkier ligands, can accelerate the reductive elimination step in cross-coupling reactions by promoting the dissociation of the product from the coordination sphere. researchgate.net However, excessive steric bulk can also hinder the initial coordination of substrates. nih.gov

Electronic effects are typically assessed by parameters such as the pKa of the corresponding phosphonium (B103445) salt or through spectroscopic methods. rsc.org Electron-donating groups on the phosphine ligand increase the electron density on the palladium atom. This enhanced electron density can facilitate the oxidative addition of substrates, which is often the rate-determining step in many cross-coupling reactions. researchgate.netfau.de Conversely, electron-withdrawing groups can be beneficial in other steps of the catalytic cycle. researchgate.net

The interplay between steric and electronic effects is complex and often inseparable, as changes in one can influence the other. rsc.org For instance, increasing the steric bulk of substituents can alter the bond angles around the phosphorus atom, which in turn affects the electronic properties of the ligand. rsc.org

A computational study on the Suzuki-Miyaura coupling reaction highlighted how different phosphine ligands influence the key steps of the catalytic cycle. researchgate.net The study revealed that oxidative addition is primarily governed by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net

| Ligand Property | Influence on Catalytic Cycle | Example Effect |

| Increased Steric Bulk (Larger Cone Angle) | Accelerates reductive elimination. | Bulky phosphines can increase the turnover frequency by facilitating product release. researchgate.net |

| Increased Electron-Donating Ability | Facilitates oxidative addition. | Electron-rich phosphines can enhance the rate of reaction with aryl chlorides. fau.de |

| Electron-Withdrawing Groups | Can lower the energy barrier for transmetalation. | May be beneficial for specific substrate combinations in cross-coupling reactions. researchgate.net |

Chelating vs. Monodentate Ligands

Phosphine ligands can be classified as monodentate, binding to the metal center through a single phosphorus atom, or chelating (bidentate or polydentate), which bind through two or more donor atoms. pitt.edu The choice between a monodentate and a chelating ligand can have a profound impact on the stability and reactivity of the resulting palladium catalyst.

Monodentate ligands , such as triphenylphosphine (B44618) (PPh3), offer greater flexibility in the coordination sphere. pitt.edu This can be advantageous in catalytic cycles that require ligand dissociation to create a vacant coordination site for substrate binding. However, this lability can also lead to catalyst deactivation through the formation of inactive palladium black. pitt.edu

Chelating ligands , such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), form a more stable complex with the palladium center due to the chelate effect. researchgate.net This increased stability can prevent ligand dissociation and subsequent catalyst decomposition, leading to longer catalyst lifetimes. researchgate.net However, the rigidity of the chelate ring can sometimes restrict the geometric arrangements required for certain catalytic steps. semanticscholar.org The "bite angle" of a chelating ligand, the P-Pd-P angle, is a critical parameter that influences the catalytic performance. semanticscholar.org

In the context of Suzuki-Miyaura coupling, both monodentate and bidentate phosphine ligands have been successfully employed. rsc.org The optimal choice often depends on the specific substrates and reaction conditions. For instance, some studies have shown that palladium complexes with bidentate ligands exhibit higher catalytic activity for the coupling of aryl bromides compared to their monodentate counterparts. researchgate.net

| Ligand Type | Advantages | Disadvantages |

| Monodentate | Greater flexibility in coordination. Can facilitate ligand dissociation steps. | Can lead to catalyst deactivation via palladium black formation. |

| Chelating | Forms more stable complexes (chelate effect). Longer catalyst lifetimes. | Can be too rigid, hindering certain catalytic steps. |

Non-Covalent Anchoring of Catalysts to Supports

Immobilizing homogeneous catalysts on solid supports offers the advantage of easy separation and recycling, combining the benefits of both homogeneous and heterogeneous catalysis. d-nb.info Non-covalent anchoring is an attractive strategy for immobilization as it can preserve the catalytic activity of the complex more effectively than covalent attachment, which might alter the ligand's electronic or steric properties.

Crotylpalladium chloride dimer is mentioned as a catalyst for the non-covalent anchoring of catalysts to silica (B1680970) supports. d-nb.infonih.gov This approach typically involves the interaction of a functional group on the ligand with the surface of the support material, such as silica gel. For instance, ionic interactions or hydrogen bonding can be utilized to adsorb the catalyst onto the support. rsc.org

One method involves the interaction of a counter-ion of a cationic catalyst with the surface silanol (B1196071) groups of silica. rsc.org This has been demonstrated for rhodium-phosphine catalysts and provides a basis for similar strategies with palladium complexes. rsc.org The supported catalyst can then be easily recovered by filtration after the reaction.

Pre-formed Complexes with Phosphine Ligands

The use of pre-formed palladium-phosphine complexes, as opposed to generating the catalyst in situ from a palladium source and a separate ligand, offers several advantages. diva-portal.org Pre-formed complexes provide a well-defined palladium-to-ligand ratio, which can lead to more reproducible catalytic results and can be beneficial for the selective formation of the active LPd(0) species. diva-portal.org Furthermore, many pre-formed Pd(II) complexes are more stable to air and moisture than the free phosphine ligands, making them easier to handle, especially on a larger scale. diva-portal.org

The catalytic activity of pre-formed complexes is often superior to that of their in situ generated counterparts. diva-portal.org This has been attributed to the more facile and cleaner generation of the active catalytic species. For example, in certain amination reactions, pre-formed indenyl palladium complexes with ylide-substituted phosphines showed higher activity than the corresponding in situ systems. diva-portal.org The lower efficiency of some in situ generated catalysts from allyl palladium precursors can be due to slower precatalyst activation and the formation of inactive palladium(I) dimers. diva-portal.org

Impact of Ligand Stoichiometry and Additives on Catalysis

The ratio of ligand to palladium can have a dramatic effect on the outcome of a catalytic reaction. An optimal ligand-to-metal ratio is crucial for achieving high catalytic activity and selectivity.

An excess of a phosphine ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium center, thereby preventing substrate binding. Conversely, an insufficient amount of ligand can lead to the formation of coordinatively unsaturated and unstable palladium species, which are prone to decomposition into inactive palladium black. pitt.edu

The effect of the ligand-to-palladium ratio can also be substrate-dependent. For example, in Suzuki-Miyaura reactions, changing the ligand-to-metal ratio from 0.8 to 1.2 had opposite effects on the yield depending on the palladium source used. With Pd(CH3CN)2Cl2, increasing the ligand ratio decreased the yield, while with Pd3(OAc)6, the same change nearly doubled the yield. This highlights the complex interplay between the palladium precursor, the ligand, and their stoichiometry.

Additives can also significantly influence the catalytic performance. For instance, the presence of halide ions, such as chloride, can affect the stability and reactivity of palladium intermediates in the catalytic cycle.

The following table illustrates the potential effects of varying the ligand-to-palladium ratio.

| Ligand:Palladium Ratio | Potential Outcome | Rationale |

| Low (<1:1) | Catalyst decomposition (palladium black formation). | Insufficient ligand to stabilize the active Pd(0) species. |

| Optimal (e.g., 1:1 or 2:1) | High catalytic activity and stability. | Balances catalyst stability with the availability of coordination sites for substrates. |

| High (>2:1) | Inhibition of catalysis. | Excess ligand can block substrate coordination to the palladium center. |

Stereochemical Control and Regioselectivity in Crotylpalladium Catalysis

Control over Branched vs. Linear Product Formation

In reactions involving unsymmetrical π-allyl complexes, such as those derived from crotyl systems, the nucleophilic attack can occur at either the more substituted (C1) or the less substituted (C3) carbon of the allyl moiety, leading to branched or linear products, respectively. The outcome is heavily dependent on a combination of steric and electronic factors, which can be manipulated through the choice of ligands, solvent, and the nature of the nucleophile.

The nature of the ligand donor atoms has a pronounced influence on the regioselectivity of the reaction. researchgate.net Ligands with strong π-acceptor characteristics, such as phosphines, tend to direct the nucleophilic attack to the more substituted carbon, favoring the formation of the branched product. researchgate.net Conversely, ligands that are weak π-acceptors, like those with nitrogen donor atoms, typically yield the linear product as the major isomer. researchgate.net

The balance between branched and linear products can also be a result of thermodynamic versus kinetic control. In some palladium-catalyzed allylic aminations, it has been found that linear products result from the thermodynamically controlled isomerization of the initially formed, kinetically favored branched products. nih.gov This isomerization can be promoted by the presence of a protic acid and an active palladium catalyst. By adding a base, the isomerization pathway can be shut down, allowing for the isolation of the branched allylic amine. nih.gov

Furthermore, the steric properties of the ligands play a crucial role. Regioselectivity is often governed by steric interactions rather than purely electronic effects. gu.segu.se In systems with minimal steric hindrance, selectivity arising from the electronic trans effect of the ligands can be achieved. gu.se Computational and experimental studies on allyl-allyl couplings have shown that the number of phosphine (B1218219) ligands coordinated to the palladium center can dictate the regiochemical outcome. nih.gov A three-coordinate palladium complex may favor the linear product, while a four-coordinate complex with two phosphine ligands can favor the branched isomer. nih.gov

| Ligand Type | Predominant Product | Controlling Factors |

| Strong π-acceptor (e.g., P-P) | Branched | Electronic Effects |

| Weak π-acceptor (e.g., N-N) | Linear | Electronic Effects |

| Bulky/Sterically Hindered | Varies | Steric Interactions |

| Monodentate Phosphine | Linear (typically) | Equilibrium between mono- and bis-ligated complexes |

This table summarizes the general influence of ligand type on the regioselectivity of nucleophilic attack on π-allylpalladium intermediates.

Enantioselective Transformations

Introducing chirality into molecules is a cornerstone of modern organic synthesis, and crotylpalladium chemistry offers powerful methods for achieving this. Enantioselective transformations are typically accomplished by employing a chiral ligand that coordinates to the palladium atom. This creates a chiral environment around the metal center, which in turn influences the subsequent bond-forming steps, leading to the preferential formation of one enantiomer over the other. calis.edu.cnnih.gov

The chiral ligand has a pivotal influence on both the catalytic activity and the ability to impart stereocontrol. calis.edu.cn The mechanism of enantioselection often involves the chiral ligand directing the incoming nucleophile to one of the two enantiotopic faces of the π-allyl intermediate or controlling the geometry of the intermediate itself. escholarship.org The development of ligands that can form a rigid chelate structure with the metal is crucial for the efficient transfer of asymmetric information. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming stereogenic centers. thieme-connect.de In this reaction, a prochiral nucleophile or a prochiral π-allyl complex (or both) reacts in the presence of a palladium catalyst bearing a chiral ligand to produce an enantioenriched product. A wide array of chiral ligands have been developed for this purpose, including those based on phosphines, phosphoramidites, and oxazolines. acs.org

The success of an asymmetric alkylation depends on controlling both regioselectivity and enantioselectivity. For instance, using an achiral cationic ammonium–phosphine hybrid ligand paired with a chiral binaphtholate anion has been shown to create a remarkable stereocontrolling environment for the palladium complex, catalyzing highly enantioselective allylic alkylation of α-nitrocarboxylates. calis.edu.cn

| Chiral Ligand Type | Substrate Example | Nucleophile | ee (%) |

| Phosphite-oxazoline | Monosubstituted allyl acetate | Carbon nucleophiles | up to 95% |

| Trost 'Standard Ligand' | Cycloalkenyl esters | Various | High |

| Ion-Paired Chiral Ligand | Allyl acetate | α-nitrocarboxylate | High |

This table presents representative data on the enantioselectivity achieved in asymmetric alkylations using different classes of chiral ligands.

While direct cyclopropanation using crotylpalladium intermediates is less common, palladium catalysis is instrumental in related transformations that form cyclopropane rings with high diastereoselectivity. For example, palladium-catalyzed formal [3+2]-cycloadditions of vinylcyclopropanes with electron-deficient olefins can produce highly substituted cyclopentane products, but the principles of stereocontrol are relevant. nih.gov In such reactions, the interaction of the vinyl group with palladium(0) leads to the formation of a π-allyl intermediate. nih.gov

The diastereoselectivity of these ring-forming reactions is controlled by the catalyst and the geometries of the reacting partners. nih.gov The chiral ligand creates a defined three-dimensional space, and the nucleophilic and electrophilic components approach each other in a highly organized transition state to minimize steric clashes. nih.gov In the formation of substituted cyclopropanes via other methods, high diastereoselectivity is often achieved by ensuring the reaction proceeds through a single, lowest-energy pathway where the relative orientation of substituents is fixed. nih.gov

Influence of Substrate Structure on Regioselectivity

The structure of the allylic substrate itself plays a critical role in determining the regiochemical outcome of the nucleophilic attack. Under conditions where the π-allylpalladium complex does not isomerize, the initial geometry of the substrate can be "remembered" in the product distribution. nih.gov

For example, terminal π-allylpalladium complexes derived from (E)-configured allylic substrates are preferentially attacked at the least hindered position, leading to linear products. nih.gov In contrast, under isomerization-free conditions, the corresponding (Z)-allyl substrates can preferentially yield branched products. nih.gov

A significant "memory effect" can be observed in reactions of secondary allylic substrates, particularly those with aryl substituents, which can be explained by the formation of an asymmetric π-allyl complex. nih.gov For alkyl-substituted substrates, the regioselectivity can show a strong dependence on the leaving group, which influences the conformation of the substrate during the initial ionization step. nih.gov

In some cases, the inherent electronic properties of the substrate can lead to a complete switch in the reaction mechanism and, consequently, the site of attack. For instance, in the palladium-catalyzed direct arylation of heterocycles, a subtle change in the substrate (e.g., an enaminone vs. a chromone) can shift the mechanism from a concerted metalation-deprotonation pathway to a carbopalladation pathway, completely reversing the regioselectivity. nih.gov

| Substrate Feature | Effect on Regioselectivity | Explanation |

| (E)-alkene geometry | Favors linear product | Attack at the sterically least hindered terminus. |

| (Z)-alkene geometry | Can favor branched product | Depends on conditions; avoids isomerization. |

| Aryl substituents | Can exhibit "memory effect" | Formation of an asymmetric π-allyl intermediate. |

| Alkyl substituents | Dependent on leaving group | Influences conformation during the ionization step. |

This table illustrates how the initial structure and substituents of the allylic substrate can direct the regiochemical outcome of palladium-catalyzed reactions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of palladium-catalyzed reactions, including those involving η3-allyl intermediates derived from crotylpalladium chloride dimer.

DFT calculations are instrumental in identifying and characterizing the geometries of various intermediates and transition states along a reaction pathway. acs.orgresearchgate.net In reactions involving crotylpalladium complexes, key steps such as oxidative addition, migratory insertion, and reductive elimination are computationally modeled. mdpi.comresearchgate.net

For instance, in a typical palladium-catalyzed allylic alkylation, the reaction begins with the formation of a cationic (η3-allyl)palladium(II) complex. DFT can model the structure of this key intermediate, including bond lengths and angles between the palladium center and the crotyl ligand. Subsequent steps, such as the attack of a nucleophile, are modeled by locating the corresponding transition state structure. The geometry of the transition state provides crucial information about the mechanism, for example, whether the nucleophilic attack occurs on the same side (syn) or opposite side (anti) of the leaving group.

Computational studies have explored various transition states in palladium-catalyzed reactions. For example, in the methoxycarbonylation of styrene (B11656) catalyzed by a palladium chloride species, transition states for β-hydride elimination, CO insertion, and reductive elimination were calculated, revealing detailed structural information at the apex of the reaction coordinate. mdpi.com Similarly, DFT has been used to map out the transition states in palladium-catalyzed dearomatization reactions involving allyl palladium intermediates. nih.gov

Table 1: Representative Calculated Geometries of Intermediates and Transition States in Palladium-Allyl Systems

| Species | Key Feature | Representative Pd-C distance (Å) | Representative C-Nucleophile distance (Å) in TS |

|---|---|---|---|

| (η3-allyl)Pd(II) Intermediate | η3-coordination of the allyl group | 2.1 - 2.3 | N/A |

| Nucleophilic Attack TS | Formation of C-Nucleophile bond | 2.2 - 2.5 | 2.0 - 2.8 |

| Reductive Elimination TS | Formation of C-C bond | 2.0 - 2.2 | N/A |

A primary output of DFT calculations is the potential energy surface of a reaction, which can be visualized through reaction energy diagrams. These diagrams plot the relative free energy of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction's feasibility and kinetics. researchgate.netnih.govresearchgate.net

The energy difference between the reactants and a transition state is the activation energy or kinetic barrier. By calculating these barriers for different possible pathways, researchers can predict which mechanism is more likely to occur. For example, in palladium-catalyzed allylic alkylation, DFT calculations can determine the energy barriers for nucleophilic attack at the different termini of the crotyl group, thus explaining the observed regioselectivity. rsc.org

Computational studies on related palladium-catalyzed systems have reported activation free energy barriers for key elementary steps. For instance, in a palladium-catalyzed methoxycarbonylation reaction, the activation barrier for CO insertion was calculated to be around 11.5 kcal/mol, while the subsequent reductive elimination had a very low barrier of approximately 2.5 kcal/mol. mdpi.com In another study on a palladium-catalyzed cyclization, the oxidative addition step had a calculated barrier of 27.6 kcal/mol. mdpi.com These values, while not specific to crotylpalladium chloride dimer, provide a general idea of the energetic landscape of palladium catalysis.

Table 2: Illustrative Calculated Free Energy Barriers (ΔG‡) for Steps in Palladium-Catalyzed Allylic Reactions

| Reaction Step | System | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Oxidative Addition | Pd(0) + Allyl Chloride | ~15-20 | General literature values |

| Nucleophilic Attack | (η3-allyl)Pd(II) + Nucleophile | ~10-25 | rsc.org |

| Reductive Elimination | (η1-allyl)(alkyl)Pd(II) | ~5-15 | mdpi.com |

Molecular Mechanics Calculations for Conformational Preferences

While DFT is used for studying reaction mechanisms, molecular mechanics (MM) is a computational method that is particularly well-suited for analyzing the conformational preferences of larger molecules. MM methods use classical mechanics to model molecules, which is computationally less expensive than quantum mechanical methods.

For complex organometallic species like (η3-allyl)palladium complexes, understanding the preferred conformations of the ligands around the metal center is crucial for predicting stereoselectivity. Molecular mechanics calculations can be used to explore the potential energy surface of the complex as a function of bond rotations and torsions, identifying the lowest energy conformers.

A significant development in this area is the creation of specialized force fields for molecular mechanics calculations on (η3-allyl)palladium complexes. For example, a new set of MM3* force field parameters has been developed based on both X-ray crystallographic data and quantum chemical calculations. rsc.org This allows for more accurate predictions of the ground-state geometries and conformational preferences of these types of complexes. Such calculations can help rationalize the stereochemical outcome of reactions by identifying the most stable conformations of the catalytically active species.

Investigation of Palladium Oxidation States (Pd(0), Pd(I), Pd(II), Pd(III), Pd(IV))

Palladium is known for its ability to exist in multiple oxidation states, most commonly Pd(0), Pd(II), and Pd(IV), which are central to its catalytic activity. semanticscholar.org Computational studies play a key role in characterizing the electronic structure of palladium complexes and tracking the changes in oxidation state throughout a catalytic cycle. nih.govnih.gov

Pd(0): This is often the starting point in catalytic cycles, where a Pd(0) species undergoes oxidative addition with a substrate (e.g., an allyl halide) to form a Pd(II) complex. researchgate.net

Pd(II): The η3-crotylpalladium chloride dimer itself is a Pd(II) species. This oxidation state is prevalent for the key intermediates in many catalytic reactions, such as allylic alkylation. nih.govwikipedia.org Reductive elimination from a Pd(II) complex regenerates the Pd(0) catalyst.

Pd(IV): High-oxidation-state Pd(IV) intermediates have been proposed and computationally studied in certain palladium-catalyzed reactions, particularly in C-H activation and functionalization. rsc.org A reaction might proceed through a Pd(II) to Pd(IV) oxidation, followed by reductive elimination from the Pd(IV) center to form the product and a Pd(II) species. DFT calculations on the methoxycarbonylation of styrene suggest a mechanism involving the oxidation of Pd(II) to a Pd(IV) intermediate. researchgate.netmdpi.com

Pd(I) and Pd(III): While less common, these oxidation states have also been implicated in palladium catalysis. Dinuclear Pd(I) complexes have been suggested as active catalysts in some cross-coupling reactions. Organometallic Pd(III) complexes, though still relatively unexplored, are gaining attention, particularly in the context of single-electron transfer steps in oxidative C-H functionalization reactions. researchgate.net

DFT calculations can help determine the formal oxidation state of palladium in various intermediates by analyzing the distribution of electron density and the nature of the metal-ligand bonding.

Theoretical Prediction of Reactivity and Selectivity

One of the major goals of computational chemistry in catalysis is to predict the outcome of a reaction, including its rate and selectivity (chemo-, regio-, and stereoselectivity), without performing the experiment. mdpi.comnih.gov

For reactions involving the unsymmetrical crotyl ligand, a key question is at which carbon atom a nucleophile will attack. This determines the regioselectivity of the reaction, leading to either linear or branched products. Theoretical calculations can predict this selectivity by comparing the activation energy barriers for the two possible pathways. The pathway with the lower energy barrier is predicted to be the major one. rsc.orgsemanticscholar.orgnih.gov These predictions are often guided by analyzing steric and electronic effects in the transition states. For example, steric repulsion between the nucleophile and substituents on the allyl ligand can disfavor one pathway over another. rsc.org

Similarly, enantioselectivity in asymmetric catalysis can be predicted by calculating the energy barriers for the formation of the two possible enantiomeric products from a chiral catalyst. The difference in these energy barriers determines the enantiomeric excess (ee) of the reaction.

Quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with reactivity, can also be developed based on computational data. Such models can be used to predict the reactivity and selectivity for a wide range of substrates in palladium-catalyzed reactions. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Crotylpalladium chloride dimer |

| Styrene |

Advanced Spectroscopic and Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique for studying the structure and dynamic behavior of crotylpalladium chloride dimer and its derivatives in solution. ¹H NMR is used to characterize the crotyl ligand itself, while ³¹P and ¹⁹F NMR are invaluable for studying complexes formed with phosphorus- and fluorine-containing ligands, respectively.

¹H NMR spectroscopy provides detailed information about the η³-coordination of the crotyl group to the palladium center. The protons on the crotyl ligand are diastereotopic, leading to distinct signals for the syn and anti protons, which is a hallmark of π-allyl type complexes. The terminal methyl group and the central methine proton also show characteristic resonances. The cleavage of the chloride bridge by donor ligands (L) to form monomeric species, such as [(η³-C₄H₇)PdCl(L)], results in significant changes in the chemical shifts of the crotyl protons, allowing for the structural characterization of these key intermediates. researchgate.net

For instance, in palladium-catalyzed reactions involving phosphine (B1218219) ligands, ³¹P NMR is essential for characterizing the resulting palladium-phosphine intermediates. The coordination of a phosphine ligand to the palladium center induces a significant downfield shift in the ³¹P NMR signal compared to the free phosphine, confirming the formation of the complex.

Table 1: Representative ¹H NMR Chemical Shifts for a (η³-allyl)palladium Complex Moiety

| Proton Type | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Hcentral | ~5.40 | Methine proton on the central carbon of the allyl group. |

| Hsyn | ~4.05 | Terminal protons oriented on the same side (syn) as the central proton's substituent. |

| Hanti | ~2.95 | Terminal protons oriented on the opposite side (anti) of the central proton's substituent. |

| CH₃ (crotyl) | ~1.60 | Methyl group protons on the crotyl ligand. |

Note: Data are representative for a generic π-allyl palladium system and can vary based on solvent and specific ligands.

NMR spectroscopy is a primary tool for monitoring the progress of reactions where crotylpalladium chloride dimer is a reactant or precatalyst. By integrating the signals of reactants, intermediates, and products over time, reaction kinetics and equilibria can be determined.

In reactions involving phosphine ligands, such as the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, ³¹P NMR is particularly effective for in-situ monitoring. rsc.org The appearance of new phosphorus signals corresponding to various catalytic species—such as the oxidative addition product [(η³-C₄H₇)Pd(Ar)(PR₃)]—and the disappearance of the initial palladium-phosphine complex signal can be tracked to elucidate the catalytic cycle. rsc.orgyoutube.com Similarly, if a reaction involves a fluorine-containing ligand, substrate, or reagent, ¹⁹F NMR can be employed to monitor the changes in the fluorine environment as the reaction proceeds.

X-ray Crystallography for Solid-State Structures

The structure is a dimer where two (η³-allyl)palladium units are held together by two bridging chloride ions. Each palladium atom adopts a square-planar coordination geometry. The η³-allyl ligand is bound to the palladium through three adjacent carbon atoms. The dimeric nature is a key structural feature that influences its reactivity, as reactions often begin with the cleavage of these chloride bridges.

Table 2: Key Structural Parameters for Allylpalladium Chloride Dimer (Representative of the Crotyl Dimer)

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. wikipedia.org |

| Pd-Cl Bond Length (bridging) | ~2.41 Å | The distance between a palladium atom and a bridging chlorine atom. |

| Pd-C Bond Length (central) | ~2.12 Å | The distance from palladium to the central carbon of the allyl group. |

| Pd-C Bond Length (terminal) | ~2.11 Å | The distance from palladium to the terminal carbons of the allyl group. |

| Cl-Pd-Cl Angle | ~90° | The angle formed by the two bridging chlorides and the palladium center. |

Source: Based on data for allylpalladium chloride dimer. wikipedia.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry) for Intermediate Identification

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a highly sensitive method for detecting and identifying charged reaction intermediates that are present in low concentrations. For reactions involving crotylpalladium chloride dimer, ESI-MS is instrumental in observing cationic palladium species that are key to many catalytic cycles.

The neutral dimer itself is not typically observed directly. However, when the dimer reacts with donor ligands (e.g., phosphines, amines) or substrates in solution, the chloride bridges can be cleaved to form monomeric, often cationic, intermediates. These charged species are readily detected by ESI-MS. For example, in a catalytic allylic alkylation, intermediates of the type [(η³-C₄H₇)Pd(L)₂]⁺ (where L is a ligand) can be intercepted and characterized by their mass-to-charge ratio (m/z) and characteristic isotopic pattern for palladium. This provides direct evidence for the existence of proposed intermediates and helps to build a more complete mechanistic picture.

UV-Vis Spectrophotometry for Complexation and Speciation Studies

UV-Vis spectrophotometry is a useful technique for studying the formation of complexes and changes in the coordination sphere of the palladium center in solution. Palladium(II) complexes, including crotylpalladium chloride dimer, exhibit electronic transitions that give rise to absorption bands in the ultraviolet and visible regions of the spectrum.

These absorptions are typically assigned to ligand-to-metal charge-transfer (LMCT) bands and d-d transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature of the ligands coordinated to the palladium atom. When crotylpalladium chloride dimer reacts with a new ligand, displacing a chloride or breaking the dimer bridge, the electronic environment of the palladium center changes, leading to a shift in the absorption spectrum. researchgate.net By monitoring these spectral changes, one can study the stoichiometry and stability of newly formed complexes and determine equilibrium constants for ligand substitution reactions. For example, titrating a solution of the dimer with a ligand and observing the resulting spectral shifts allows for the characterization of the complexation process. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima for Pd(II) Complexes